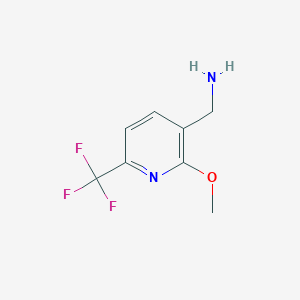

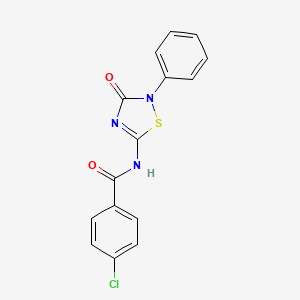

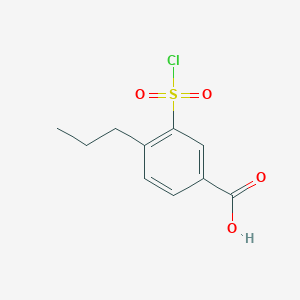

![molecular formula C18H22N4OS B2981211 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 941999-58-2](/img/structure/B2981211.png)

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide” is a chemical compound with potential applications in various fields of research and industry . It is a derivative of 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole .

Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . A total of 52 novel 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture .Molecular Structure Analysis

The molecular structures of similar compounds were confirmed via the single-crystal X-ray diffraction method . The structures of the derivatives were also confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS .Chemical Reactions Analysis

These compounds were evaluated as antimicrobial agents in agriculture based on the molecular hybridization strategy . Some of the target compounds possessed excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined by various methods such as 1H NMR, 13C NMR, and X-ray analysis .科学的研究の応用

Antiallergic and Anti-inflammatory Properties

Research into compounds structurally related to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, particularly those containing thiazole and triazole moieties, has shown promising antiallergic and anti-inflammatory activities. For instance, a study on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed significant antiallergy activity in rat models, surpassing the efficacy of known antiallergic agents like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Such findings underscore the potential of thiazole-based compounds in developing new antiallergic therapies.

Anticancer Potential

Thiazolide derivatives, including those structurally akin to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, have shown effectiveness against various cancer cell lines. A study highlighted the synthesis and in vitro evaluation of thiazolo[3,2-b][1,2,4]triazole-6-ones as potential anticancer agents. Certain derivatives exhibited significant activity against cancer cell lines without harming normal somatic cells, indicating their potential as selective anticancer therapies (Holota et al., 2021).

Antimicrobial and Antifungal Efficacy

Compounds with thiazole and triazole frameworks have demonstrated antimicrobial and antifungal properties. A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Some derivatives displayed significant antimicrobial activity, surpassing standard antibiotics in efficacy (Althagafi, El‐Metwaly, & Farghaly, 2019). This suggests the potential of thiazole-based compounds in addressing resistant microbial strains.

Neuroprotective Effects

Studies on derivatives of thiazole and related compounds have also indicated potential neuroprotective effects. For example, 2-aminothiazoles and 2-thiazolecarboxamides possessing a basic moiety at the C-2 position of the thiazole ring showed promising anti-anoxic activity in mouse models, indicating their potential in treating neurodegenerative diseases (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

将来の方向性

The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . These compounds have potential applications in various fields of research and industry .

特性

IUPAC Name |

2,2-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-12-7-5-6-8-14(12)15-20-17-22(21-15)13(11-24-17)9-10-19-16(23)18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKNATGFDCWWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

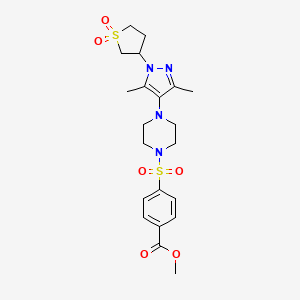

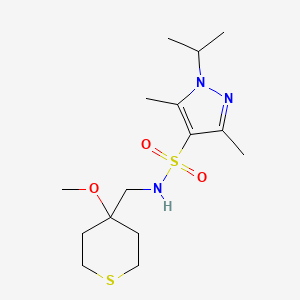

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

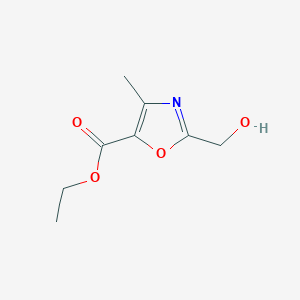

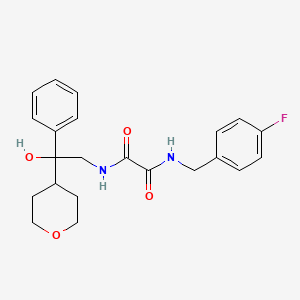

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

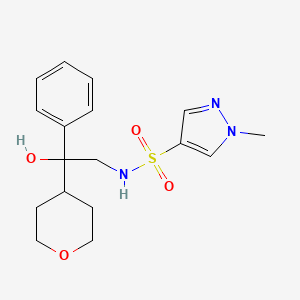

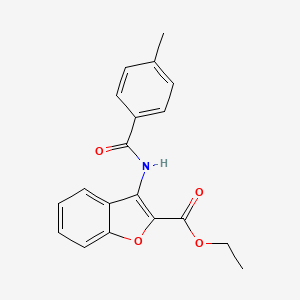

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)